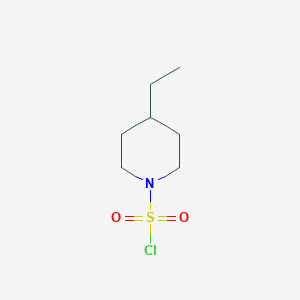

4-Ethylpiperidine-1-sulfonyl chloride

CAS No.: 1249903-87-4

Cat. No.: VC4974680

Molecular Formula: C7H14ClNO2S

Molecular Weight: 211.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249903-87-4 |

|---|---|

| Molecular Formula | C7H14ClNO2S |

| Molecular Weight | 211.7 |

| IUPAC Name | 4-ethylpiperidine-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H14ClNO2S/c1-2-7-3-5-9(6-4-7)12(8,10)11/h7H,2-6H2,1H3 |

| Standard InChI Key | ZFBJGVKLVYWVDB-UHFFFAOYSA-N |

| SMILES | CCC1CCN(CC1)S(=O)(=O)Cl |

Introduction

Structural Characteristics

Molecular Architecture

The molecular structure of 4-ethylpiperidine-1-sulfonyl chloride comprises a six-membered piperidine ring with an ethyl group at the 4-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. Key structural descriptors include:

-

Molecular Formula: C₇H₁₄ClNO₂S

-

InChI: InChI=1S/C7H14ClNO2S/c1-2-7-3-5-9(6-4-7)12(8,10)11/h7H,2-6H2,1H3

The piperidine ring adopts a chair conformation, with the sulfonyl chloride group introducing significant polarity and electrophilicity, enabling nucleophilic substitution reactions .

Physicochemical Properties

Predicted collision cross-section (CCS) values for various adducts, determined via ion mobility spectrometry, are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.05066 | 143.9 |

| [M+Na]⁺ | 234.03260 | 154.6 |

| [M+NH₄]⁺ | 229.07720 | 152.0 |

| [M-H]⁻ | 210.03610 | 144.0 |

These CCS values are critical for analytical identification using mass spectrometry techniques .

Synthesis and Derivatives

Hydrochloride Derivative

A related compound, 4-ethylpiperazine-1-sulfonyl chloride hydrochloride (CID 21973140), highlights the versatility of sulfonyl chlorides in forming salts. This derivative has a molecular weight of 249.16 g/mol and is utilized in peptide synthesis and drug discovery . Its synthesis involves the reaction of 4-ethylpiperazine with sulfuryl chloride (SO₂Cl₂), followed by treatment with hydrochloric acid .

Applications in Drug Discovery

Carbonic Anhydrase Inhibitors

4-Ethylpiperidine-1-sulfonyl chloride serves as a precursor for sulfonamide derivatives that inhibit human carbonic anhydrases (hCAs). Urea and thiourea analogs derived from similar sulfonyl chlorides exhibit nanomolar inhibitory activity against hCA II, IX, and XII isoforms, which are implicated in glaucoma and cancer . For example, thiourea derivatives show enhanced potency due to improved hydrogen bonding with active-site zinc ions .

Antibacterial Agents

Sulfonyl piperazine derivatives, such as LpxH inhibitors, disrupt lipid A biosynthesis in Gram-negative bacteria. The pharmacophore requires two aromatic rings, hydrophobic groups, and a hydrogen-bond acceptor, features attainable through modifications of 4-ethylpiperidine-1-sulfonyl chloride . Analogues like JH-LPH-06 (74% inhibition at 1 μM) demonstrate the potential of this scaffold in combating antibiotic-resistant pathogens .

Research Findings and Mechanistic Insights

Enzyme Inhibition Mechanisms

The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic residues (e.g., lysine or histidine) in enzyme active sites. Docking studies of benzenesulfonamide derivatives reveal that the piperidine ring occupies hydrophobic pockets, while the sulfonamide group coordinates with catalytic metal ions . For instance, compound 5g binds to hCA II via a network of hydrogen bonds involving Thr199 and Gln92 .

Structure-Activity Relationships (SAR)

-

Piperidine Substitution: Ethyl groups at the 4-position enhance lipid solubility, improving membrane permeability .

-

Sulfonyl Chloride Reactivity: Replacement with sulfonamides retains inhibitory activity but modulates selectivity .

-

Ring Size: Six-membered piperidine rings optimize steric compatibility with enzyme binding sites compared to larger rings .

Future Directions and Challenges

Targeted Drug Delivery

Functionalizing the piperidine ring with targeting moieties (e.g., folate or antibody conjugates) could enhance the specificity of sulfonamide drugs for cancer cells overexpressing hCA IX/XII .

Overcoming Bacterial Resistance

Optimizing sulfonyl piperazine derivatives to inhibit multiple enzymes in the lipid A pathway (e.g., LpxC and LpxH) may reduce the likelihood of resistance development in Gram-negative bacteria .

Green Chemistry Approaches

Developing solvent-free or catalytic methods for synthesizing 4-ethylpiperidine-1-sulfonyl chloride could minimize waste and improve scalability for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume